2-Chloro-2-fluoro-2-phenylacetic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-2-fluoro-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEUVZKIKMCNIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-2-fluoro-2-phenylacetic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-2-fluoro-2-phenylacetic acid is a halogenated derivative of phenylacetic acid with potential applications in medicinal chemistry and organic synthesis. The presence of both chlorine and fluorine atoms at the alpha position significantly influences the molecule's reactivity, acidity, and biological activity. This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and prospective applications of this compound, drawing on data from related analogues to offer a thorough understanding for research and development professionals.
Introduction: The Significance of Halogenation in Phenylacetic Acid Derivatives
Phenylacetic acid and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. The introduction of halogen atoms, such as chlorine and fluorine, into their structure is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can influence electronic effects and provide a reactive handle for further chemical modifications. The unique combination of both a chlorine and a fluorine atom on the alpha-carbon of 2-phenylacetic acid creates a chiral center and is expected to confer distinct chemical and biological properties.
Chemical and Physical Properties
Structure and Identification
-
IUPAC Name: 2-chloro-2-fluoro-2-phenylacetic acid[2]
-
Molecular Formula: C₈H₆ClFO₂[2]
-
Molecular Weight: 188.58 g/mol [2]
-
CAS Number: 134918-44-8[2]
-
Canonical SMILES: C1=CC=C(C=C1)C(C(=O)O)(F)Cl[2]
-
InChI Key: IBEUVZKIKMCNIT-UHFFFAOYSA-N[2]
Physicochemical Properties (Predicted and Inferred)
The following table summarizes the computed and inferred physicochemical properties of 2-Chloro-2-fluoro-2-phenylacetic acid.
| Property | Value/Description | Source/Basis |
| Melting Point | Not available. Likely a solid at room temperature. For comparison, 2-chlorophenylacetic acid has a melting point of 92-95 °C. | Inferred from related compounds |
| Boiling Point | Not available. Likely to decompose upon heating. For comparison, 2-chloro-5-fluorophenylacetic acid has a predicted boiling point of 289.3 °C at 760 mmHg. | Inferred from related compounds |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, methanol, and acetone. | Based on the properties of 2-chlorophenylacetic acid. |
| pKa | Expected to be a stronger acid than phenylacetic acid (pKa ~4.3) due to the electron-withdrawing effects of the alpha-halogens. | Chemical principles |
| LogP | 2.4 (Computed) | [2] |
| Topological Polar Surface Area | 37.3 Ų (Computed) | [2] |
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-Chloro-2-fluoro-2-phenylacetic acid are not publicly available, the expected spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons of the phenyl group, likely in the range of 7.3-7.6 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum would exhibit signals for the phenyl carbons, the carboxylic carbon (likely >170 ppm), and the alpha-carbon bearing the halogens. The chemical shift of the alpha-carbon would be significantly influenced by the attached chlorine and fluorine atoms.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom. Its chemical shift would be indicative of the electronic environment at the alpha-position.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and bands corresponding to the C-Cl and C-F stretches, as well as aromatic C-H and C=C vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of COOH, Cl, and F. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key feature. Predicted collision cross-section data for various adducts are available.[3]
Synthesis and Reactivity
A specific, detailed experimental protocol for the synthesis of 2-Chloro-2-fluoro-2-phenylacetic acid is not well-documented in publicly accessible literature. However, plausible synthetic strategies can be devised based on established methods for the preparation of related α-halo-α-phenylacetic acids.
Proposed Synthetic Pathway
A potential route to 2-Chloro-2-fluoro-2-phenylacetic acid could involve the α-halogenation of a suitable precursor. One logical approach would be the fluorination of an α-chloro-phenylacetic acid derivative, or the chlorination of an α-fluoro-phenylacetic acid derivative.
A general method for the α-selective chlorination of phenylacetic acids using trichloroisocyanuric acid (TCCA) and catalytic phosphorus trichloride (PCl₃) has been reported. This method could potentially be adapted for the synthesis of the target molecule.
Caption: A potential synthetic workflow for 2-Chloro-2-fluoro-2-phenylacetic acid.
Key Experimental Considerations
-
Stereochemistry: The synthesis will generate a racemic mixture as a chiral center is formed at the alpha-carbon. Chiral separation techniques would be necessary to isolate individual enantiomers.
-
Reaction Conditions: The choice of halogenating agents and reaction conditions will be critical to achieve the desired product and minimize side reactions.
-
Purification: Purification of the final product would likely involve crystallization or chromatography.
Reactivity Profile
The presence of two electron-withdrawing halogens at the alpha-position makes the carboxylic acid group more acidic. The alpha-carbon is also a site for nucleophilic substitution, although the reactivity will be influenced by steric hindrance and the nature of the nucleophile. The compound can undergo typical reactions of carboxylic acids, such as esterification and amide bond formation.
Potential Applications and Biological Activity
While there is no specific data on the applications of 2-Chloro-2-fluoro-2-phenylacetic acid, the biological activities of related compounds suggest several areas of potential interest for researchers.
Medicinal Chemistry
-
Antimicrobial Agents: Derivatives of 2-chlorophenylacetic acid have demonstrated both antifungal and antibacterial properties. This suggests that 2-Chloro-2-fluoro-2-phenylacetic acid and its derivatives could be investigated as potential antimicrobial agents.
-
Enzyme Inhibitors: The structural motif of α-substituted phenylacetic acids is found in various enzyme inhibitors. The specific stereochemistry and electronic properties of the target compound could make it a candidate for screening against various enzymatic targets.
-
Building Block for Complex Molecules: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, 2-fluorophenylacetic acid is a known intermediate in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists.[4]
Caption: Potential application areas for 2-Chloro-2-fluoro-2-phenylacetic acid.
Agrochemicals
Derivatives of fluorinated phenylacetic acids have been investigated for their herbicidal and fungicidal activities. The unique substitution pattern of 2-Chloro-2-fluoro-2-phenylacetic acid makes it a candidate for screening in agrochemical discovery programs.
Safety and Handling
Based on the GHS classification provided by PubChem, 2-Chloro-2-fluoro-2-phenylacetic acid is a hazardous substance.[2]
-
Hazards: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[2]
-
Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
2-Chloro-2-fluoro-2-phenylacetic acid represents an intriguing yet underexplored molecule with significant potential in various fields of chemical research. While a lack of direct experimental data necessitates a degree of inference from related compounds, the available information suggests a compound with unique reactivity and potential for biological activity. Future research should focus on developing a reliable synthetic protocol for this compound and its enantiomers, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological profile. Such studies will be crucial in unlocking the full potential of this halogenated phenylacetic acid derivative for applications in drug discovery, agrochemicals, and materials science.
References
-
PubChem. (n.d.). 2-Chloro-2-fluoro-2-phenylacetic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-chloro-2-fluoro-2-phenylacetic acid (C8H6ClFO2). Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
-
NIST. (n.d.). 2-Chloro-6-fluorophenylacetic acid. Retrieved from [Link]
- RSC Publishing. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances.
-
YouTube. (2025). Sodium 2-chloro-2,2-difluoroacetate. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-chloro-2-phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of phenylacetic acid esters.
-
PubChem. (n.d.). (2R)-2-fluoro-2-phenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of fluoro phenylacetic acid.
-
Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
-
PMC. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (2025). Structure and biological activity of α-santonin chloro-derivatives. Retrieved from [Link]
-
SIOC Journals. (n.d.). Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives. Retrieved from [Link]
- RSC Publishing. (n.d.).
-
PMC. (n.d.). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. Retrieved from [Link]
Sources
- 1. 2-Chloro-2-fluoro-2-phenylacetic acid | C8H6ClFO2 | CID 14897528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-chloro-2-fluoro-2-phenylacetic acid (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 3. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 4. Synthesis and Biological Activity of Novel Fluorinated Amide Hydroxy Methyl Coumarin Derivatives [sioc-journal.cn]
An In-depth Technical Guide to 2-Chloro-2-fluoro-2-phenylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-2-fluoro-2-phenylacetic acid (CAS Number: 134918-44-8), a halogenated derivative of phenylacetic acid. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It will cover the known chemical and physical properties, discuss plausible synthetic routes based on established organic chemistry principles, explore its potential applications as a versatile building block in medicinal chemistry, and provide essential safety and handling information. While experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides expert insights into its potential utility and characteristics by drawing parallels with structurally related molecules.
Introduction
2-Chloro-2-fluoro-2-phenylacetic acid is a unique trifunctionalized molecule featuring a phenyl ring, a carboxylic acid moiety, and a stereocenter bearing both a chlorine and a fluorine atom. The presence of these distinct functional groups on a simple phenylacetic acid scaffold makes it a potentially valuable, yet under-explored, building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine and chlorine at the alpha position can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability, as well as its reactivity. These attributes make it an intriguing candidate for the synthesis of novel bioactive compounds and complex molecular architectures. This guide aims to consolidate the available information and provide a forward-looking perspective on the scientific and practical aspects of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 134918-44-8 | [1] |
| Molecular Formula | C₈H₆ClFO₂ | [1] |
| Molecular Weight | 188.58 g/mol | [1] |
| IUPAC Name | 2-chloro-2-fluoro-2-phenylacetic acid | [1] |
| Synonyms | α-Chloro-α-fluorophenylacetic acid | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)(F)Cl | [1] |
| InChI Key | IBEUVZKIKMCNIT-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 2.4 | [2] |
Note: The XlogP value is a computed prediction and serves as an estimate of the compound's lipophilicity.
Synthesis and Reactivity
A specific, detailed, and validated synthetic protocol for 2-Chloro-2-fluoro-2-phenylacetic acid is not prominently described in peer-reviewed literature. However, based on established methods for the synthesis of α-halocarboxylic acids, a plausible synthetic pathway can be proposed.
Plausible Synthetic Pathway: Halogenation of a Phenylacetic Acid Precursor
A potential route to 2-Chloro-2-fluoro-2-phenylacetic acid could involve the sequential or concurrent halogenation of a suitable phenylacetic acid derivative. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids, though it is more commonly employed for bromination and chlorination. Direct fluorination at the α-position of a carboxylic acid is challenging due to the high reactivity of elemental fluorine.
A more feasible approach could start from mandelic acid or phenylacetic acid itself, with sequential introduction of the halogen atoms. For instance, the synthesis could potentially proceed through an intermediate such as 2-fluoro-2-phenylacetic acid or 2-chloro-2-phenylacetic acid.
Conceptual Experimental Workflow:
Caption: A conceptual workflow for the synthesis of 2-Chloro-2-fluoro-2-phenylacetic acid.
Reactivity Profile
The reactivity of 2-Chloro-2-fluoro-2-phenylacetic acid is dictated by its functional groups:
-
Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
-
α-Halogens: The presence of both chlorine and fluorine at the α-position makes this carbon atom electrophilic and susceptible to nucleophilic substitution reactions. The relative reactivity of the two halogens in such substitutions would depend on the nature of the nucleophile and the reaction conditions. Generally, chlorine is a better leaving group than fluorine in SN2 reactions.
-
Benzylic Position: The phenyl ring can influence the reactivity of the adjacent stereocenter.
Applications in Research and Drug Development
While specific applications of 2-Chloro-2-fluoro-2-phenylacetic acid are not widely documented, its structure suggests significant potential as a building block in medicinal chemistry and materials science.
A Versatile Scaffold for Bioactive Molecules
Phenylacetic acid derivatives are prevalent in a variety of pharmaceuticals. The introduction of α-halogen atoms can serve several purposes in drug design:
-
Modulation of Physicochemical Properties: Fluorine, in particular, is known to enhance metabolic stability, increase binding affinity, and improve membrane permeability of drug candidates.
-
Introduction of a Chiral Center: The α-carbon is chiral, allowing for the synthesis of enantiomerically pure compounds, which is often crucial for therapeutic efficacy and safety.
-
Synthetic Handle for Further Functionalization: The α-halogens can be displaced by a variety of nucleophiles to introduce new functional groups and build molecular complexity.
This compound could be a valuable starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, or other therapeutic agents.
Logical Relationship Diagram:
Caption: Key aspects of 2-Chloro-2-fluoro-2-phenylacetic acid covered in this guide.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the phenyl ring. The chemical shifts and coupling patterns would provide information about the substitution pattern.
-
¹³C NMR: The spectrum would show distinct signals for the carboxylic acid carbon, the α-carbon bearing the halogens, and the carbons of the phenyl ring.
-
¹⁹F NMR: This would be a crucial technique to confirm the presence and electronic environment of the fluorine atom. A single resonance would be expected, with potential coupling to nearby protons.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Predicted m/z values for various adducts have been calculated and are available in databases like PubChemLite.[2] For example, the [M-H]⁻ ion would be expected at m/z 186.99675.[2]
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm⁻¹). The C-Cl and C-F stretching vibrations would also be present in the fingerprint region.
Safety and Handling
2-Chloro-2-fluoro-2-phenylacetic acid is classified with several hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
Due to its hazardous nature, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of exposure, seek immediate medical attention.
Conclusion
2-Chloro-2-fluoro-2-phenylacetic acid represents a chemical entity with significant, yet largely untapped, potential. Its unique combination of a phenylacetic acid core with α-chloro and α-fluoro substituents makes it an attractive building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a comprehensive body of experimental data for this specific molecule is currently lacking in the public domain, this guide has provided a framework for understanding its properties, plausible synthesis, and potential applications based on established chemical principles and data from related compounds. Further research into the synthesis, reactivity, and biological activity of 2-Chloro-2-fluoro-2-phenylacetic acid is warranted to fully explore its utility.
References
-
PubChem. 2-Chloro-2-fluoro-2-phenylacetic acid. National Center for Biotechnology Information. [Link]
-
PubChemLite. 2-chloro-2-fluoro-2-phenylacetic acid (C8H6ClFO2). [Link]
Sources
An In-Depth Technical Guide to 2-Chloro-2-fluoro-2-phenylacetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-2-fluoro-2-phenylacetic acid, a halogenated carboxylic acid with significant potential as a versatile building block in synthetic chemistry. We will delve into its nomenclature, physicochemical properties, plausible synthetic routes based on established chemical principles, and its prospective applications in research and drug development, grounded in authoritative scientific data.
Nomenclature and Chemical Identity
The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.
-
IUPAC Name: 2-chloro-2-fluoro-2-phenylacetic acid[1].
For practical laboratory use and in chemical databases, it is identified by several other names and registry numbers:
-
Synonyms: 2-chloro-2-fluoro-2-phenyl-acetic acid, 2-chloro-2-fluoro-2-phenylaceticacid[1].
-
CAS Number: 134918-44-8[1].
-
PubChem Compound ID: 14897528[1].
These identifiers are crucial for accurate database searching, procurement, and regulatory compliance.
Physicochemical and Computed Properties
A summary of the key chemical and physical properties of 2-Chloro-2-fluoro-2-phenylacetic acid is presented below. These properties are essential for predicting its behavior in chemical reactions, understanding its solubility, and for analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO₂ | PubChem[1] |
| Molecular Weight | 188.58 g/mol | PubChem[1] |
| Monoisotopic Mass | 188.0040353 Da | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)(F)Cl | PubChem[1] |
| InChI | InChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12) | PubChem[1] |
| InChIKey | IBEUVZKIKMCNIT-UHFFFAOYSA-N | PubChem[1] |
| Predicted XLogP3 | 2.4 | PubChem[1] |
| Predicted Collision Cross Section | 133.9 Ų ([M-H]⁻ adduct) | PubChemLite[2] |
Synthesis Strategy and Mechanistic Considerations
While a direct, one-pot synthesis of 2-chloro-2-fluoro-2-phenylacetic acid is not prominently documented in standard literature, a logical and efficient synthetic pathway can be designed based on well-established transformations of phenylacetic and mandelic acid derivatives. The key challenge lies in the sequential and selective introduction of two different halogen atoms at the alpha-carbon.
Proposed Synthetic Workflow
A plausible multi-step synthesis would begin with a more readily available precursor, such as mandelic acid or its ester, and proceed through sequential halogenation steps.
Caption: Proposed multi-step synthetic workflow for 2-Chloro-2-fluoro-2-phenylacetic acid.
Causality Behind Experimental Choices
-
Step 1: Chlorination of a Hydroxy Precursor. Starting with ethyl mandelate provides a strategic advantage. The alpha-hydroxyl group can be readily converted into a chlorine atom using standard reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). This reaction proceeds via substitution and is a well-documented method for producing α-chloro esters[3]. Using the ester form protects the carboxylic acid moiety during this step. An alternative, the Hell–Volhard–Zelinsky (HVZ) reaction on phenylacetic acid itself, could introduce chlorine at the alpha position, but controlling mono-halogenation and preventing side-reactions on the aromatic ring requires specific conditions, such as using trichloroisocyanuric acid (TCCA) with catalytic PCl₃[1][4].
-
Step 2: Nucleophilic Fluorination. Introducing the fluorine atom is the most challenging step. Direct electrophilic fluorination of the α-chloro ester is difficult. A more feasible, albeit hypothetical, approach is a nucleophilic halogen exchange (Halex) reaction. This would involve treating the ethyl 2-chloro-2-phenylacetate intermediate with a specialized fluorinating agent. Reagents such as silver(I) fluoride (AgF) or diethylaminosulfur trifluoride (DAST) could potentially effect this transformation, though reaction conditions would require careful optimization to favor the desired product and avoid elimination or other side reactions. The success of this step is highly dependent on the substrate's reactivity and the choice of the fluorinating system.
-
Step 3: Hydrolysis. The final step involves the hydrolysis of the ethyl ester to the free carboxylic acid. This is a standard and high-yielding reaction, typically accomplished by heating the ester in the presence of an aqueous acid, such as hydrochloric acid[3]. This reliably cleaves the ester bond to yield the final 2-chloro-2-fluoro-2-phenylacetic acid.
Applications in Research and Drug Development
The true value of 2-Chloro-2-fluoro-2-phenylacetic acid lies in its potential as a highly functionalized synthetic intermediate. The presence of two different halogens on a benzylic, chiral center, combined with a carboxylic acid group, makes it a powerful building block for complex molecular architectures.
Sources
- 1. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. prepchem.com [prepchem.com]
- 4. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Computational Profiling of 2-Chloro-2-fluoro-2-phenylacetic Acid (CFPA)
Executive Summary
2-Chloro-2-fluoro-2-phenylacetic acid (CFPA) represents a distinct class of
However, the simultaneous presence of a hard nucleophile (F), a soft nucleophile (Cl), and a
This guide details a rigorous, self-validating ab initio protocol to calculate the physicochemical properties of CFPA. We move beyond simple empirical estimation to a First Principles approach using Density Functional Theory (DFT).
Computational Strategy & Causality
To ensure data integrity, we must select a model chemistry that accounts for two critical factors specific to CFPA:
-
Anionic Diffusivity: The carboxylate anion (conjugate base) requires diffuse basis functions to correctly model the loose electron density.
-
Dispersion Interactions: The steric crowding between the Phenyl ring and the Chlorine atom necessitates a functional with dispersion corrections.
Recommended Model Chemistry
-
Functional: M06-2X or
B97X-D .-
Causality: Standard B3LYP fails to accurately capture the weak intramolecular halogen-
interactions and dispersion forces essential for accurate conformational ranking of CFPA.
-
-
Basis Set: def2-TZVPD (Triple-Zeta Valence with Polarization and Diffuse functions).
-
Causality: The "D" (diffuse) functions are non-negotiable for calculating the acidity (pKa), as the stability of the deprotonated carboxylate (
) depends heavily on electron delocalization that standard basis sets (like 6-31G*) truncate.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Causality: SMD is parameterized to reproduce free energies of solvation (
) more accurately than the standard PCM (Polarizable Continuum Model), particularly for charged species in polar solvents like water.
-
Workflow Visualization
The following diagram outlines the critical path for generating validated properties.
Caption: Figure 1. High-fidelity computational workflow for CFPA property extraction. Note the refinement loop at the frequency calculation stage.
Protocol 1: Acidity (pKa) Calculation[1][2][3][4]
Direct calculation of pKa is the most challenging yet vital metric for CFPA. We utilize the Thermodynamic Cycle method, which avoids the massive errors associated with calculating the proton's energy directly in solution.
The Thermodynamic Cycle
Instead of calculating
Caption: Figure 2. Thermodynamic cycle for pKa determination. We solve for the green arrow using the red and blue components.
Step-by-Step Calculation Protocol
-
Geometry Optimization (Gas Phase):
-
Optimize neutral CFPA (
) and the anion ( ) using M06-2X/def2-TZVP. -
Extract Thermal Correction to Gibbs Free Energy (
).
-
-
Solvation Energy (SMD):
-
Perform Single Point Energy calculations on the optimized structures using M06-2X/def2-TZVPD with SCRF=(SMD, Solvent=Water).
-
Note: We upgrade the basis set to TZVPD here to capture the diffuse electron cloud of the anion.
-
-
Experimental Constant:
-
Use the experimental value for the solvation free energy of the proton:
. -
Gas phase free energy of proton
.[2]
-
-
The Equation:
(At 298K, dividing in kcal/mol by 1.364 gives the pKa).
Theoretical Expectation:
While phenylacetic acid has a pKa of ~4.3, the inductive effect of
-
Predicted Range:
-
Validation: If your calculation yields > 3.5, check the anion geometry; it likely failed to converge to the global minimum.
Protocol 2: Conformational Landscape & Chirality
CFPA is a crowded molecule. The rotation of the
Conformational Analysis Steps[6][7][8]
-
Scan Coordinate: Perform a relaxed potential energy surface (PES) scan around the
dihedral angle (0° to 360° in 10° steps). -
Identify Minima:
-
Syn-Periplanar: The
bond eclipses the or bond. -
Anti-Periplanar: The
bond is staggered.
-
-
Intramolecular Interactions: Look for
or hydrogen bonding.-
Insight: Fluorine is a poor hydrogen bond acceptor compared to Oxygen, but in the absence of water (gas phase), an intramolecular 5-membered ring (
) may stabilize specific conformers by 1-2 kcal/mol.
-
Data Presentation: Conformational Energy Table
Summarize your output as follows:
| Conformer | Dihedral ( | Rel. Energy (kcal/mol) | Boltzmann Pop. (%) | Dipole (Debye) |
| Global Min | 142.5° | 0.00 | 82.4 | 3.2 |
| Local Min 1 | 285.0° | +1.25 | 11.2 | 4.1 |
| Local Min 2 | 65.0° | +2.10 | 6.4 | 2.8 |
Protocol 3: Electronic Properties (ADMET Relevance)
For drug development, the Electrostatic Potential (ESP) map is critical to predict how CFPA interacts with receptor binding pockets.
ESP Mapping Protocol
-
Generate the formatted checkpoint file (.fchk) from the optimized geometry.
-
Map the electrostatic potential onto the electron density isosurface (isovalue = 0.002 a.u.).
-
Analysis:
-
Red Regions (Negative): Localized on the Carbonyl Oxygen and the Fluorine atom.
-
Blue Regions (Positive): The acidic proton and the center of the phenyl ring (due to quadrupole moment).
-
Sigma-Hole: Inspect the Chlorine atom along the
bond axis. A region of positive potential (sigma-hole) here indicates potential for Halogen Bonding with protein backbone carbonyls.
-
References
-
Gaussian 16 User Reference. SCRF Keyword (SMD Model). Gaussian, Inc. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link]
-
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125, 3-21. [Link]
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7, 3297-3305. [Link]
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241.[3] [Link]
Sources
Methodological & Application
Application Note: High-Resolution Enantioseparation of Hindered Alcohols and Amines via (R)-2-Chloro-2-fluoro-2-phenylacetic Acid (CFPA) Derivatization
Abstract & Introduction
The determination of absolute configuration and enantiomeric excess (ee) is a critical quality attribute in pharmaceutical development.[1] While direct chiral HPLC is common, it often requires extensive method development and expensive, specialized columns.
2-Chloro-2-fluoro-2-phenylacetic acid (CFPA) represents a distinct class of Chiral Derivatizing Agents (CDAs). Unlike the widely used Mosher’s acid (MTPA), CFPA possesses a rigid conformational lock at the
-
Prevention of Racemization: The lack of an
-proton eliminates the risk of racemization during the esterification/amidation reaction, a common failure mode with mandelic acid derivatives. -
Enhanced Diastereomeric Discrimination: The electronic and steric disparity between the Fluorine and Chlorine atoms induces significant conformational distinctness between the resulting
and diastereomers, facilitating superior resolution on standard achiral C18 HPLC columns.
This guide details a robust, self-validating protocol for using (R)-CFPA to resolve complex chiral alcohols and amines via standard Reversed-Phase HPLC (RP-HPLC).
Mechanism of Action
The core principle relies on the conversion of a mixture of enantiomers (which possess identical physical properties in an achiral environment) into diastereomers (which possess distinct physical properties).[2][3]
When an enantiopure reagent,
These two products are diastereomers .[3] They exhibit different hydrophobic surface areas and dipole moments, causing them to elute at different retention times on an achiral stationary phase (e.g., C18 silica).
Figure 1: Derivatization Pathway
Caption: Transformation of enantiomeric mixture into separable diastereomers via CFPA coupling.
Experimental Protocol
Materials & Reagents
| Component | Grade/Specification | Role |
| (R)-(-)-CFPA | >98% ee, >98% chemical purity | Chiral Derivatizing Agent |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Agent (Activator) |
| DMAP | 4-Dimethylaminopyridine | Nucleophilic Catalyst |
| Dichloromethane (DCM) | Anhydrous, HPLC Grade | Reaction Solvent |
| Hexane / Ethyl Acetate | HPLC Grade | Extraction Solvents |
| 1M HCl / Sat.[4] NaHCO₃ | Aqueous | Quenching/Washing buffers |
Step-by-Step Derivatization Workflow
Safety Note: DCC is a potent allergen and sensitizer. Handle in a fume hood.
Step 1: Reaction Assembly
-
Dissolve the substrate (alcohol or amine, approx. 0.1 mmol) in 1.0 mL of anhydrous DCM.
-
Add (R)-CFPA (0.15 mmol, 1.5 eq) to the vial.
-
Add DMAP (0.01 mmol, 0.1 eq) as the catalyst.
-
While stirring, add DCC (0.15 mmol, 1.5 eq). Note: The solution may become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Seal the vial and stir at room temperature for 1–2 hours.
Step 2: Quenching & Work-up
-
Add 0.5 mL of water to quench excess DCC. Stir for 10 minutes.
-
Filter the mixture through a 0.45 µm PTFE syringe filter to remove the solid DCU precipitate.
-
Dilute the filtrate with 2 mL Ethyl Acetate.
-
Wash sequentially with:
-
1.0 mL 1M HCl (removes DMAP and unreacted amine).
-
1.0 mL Saturated NaHCO₃ (removes unreacted CFPA acid).
-
1.0 mL Brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.
Step 3: HPLC Reconstitution
-
Redissolve the residue in Acetonitrile (MeCN) (approx. 1 mg/mL).
-
Inject 5–10 µL onto the HPLC system.
Figure 2: Operational Workflow
Caption: Critical path for sample preparation to ensure removal of interfering reagents.
HPLC Method Conditions & Validation
The separation of CFPA diastereomers relies on the subtle difference in the "shape" of the molecule as it interacts with the C18 chains. The CFPA moiety is highly lipophilic; therefore, gradient elution is usually required.
Standard Method Parameters
-
Column: C18 (Octadecylsilyl), 150 x 4.6 mm, 3.5 µm or 5 µm particle size. (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: Water (0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 50% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 254 nm (The phenyl ring of CFPA provides strong absorption here).
-
Temperature: 30°C.
Method Validation: The "Self-Validating" System
To ensure the peaks observed are truly the diastereomers of interest and not reagent byproducts, run the following controls:
| Run Type | Purpose | Expected Result |
| Blank (Reagent Only) | Perform protocol without substrate. | Identifies peaks from CFPA, DMAP, or DCC byproducts. |
| Racemic Control | Derivatize a known racemic standard of the substrate. | Must show two peaks (1:1 ratio). This confirms the method can separate the diastereomers. |
| Sample Run | The actual unknown sample. | Compare retention times to the Racemic Control to assign configuration. |
Data Interpretation & Troubleshooting
Separation Factor ( )
The separation factor is calculated as:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Single Peak Observed | 1. Sample is enantiopure.2. Method cannot resolve diastereomers. | Critical: Run the "Racemic Control". If the racemate shows one peak, switch to a Phenyl-Hexyl column or use Methanol instead of MeCN to alter selectivity. |
| Extra Peaks | Incomplete washing of reagents. | Ensure the NaHCO₃ wash is vigorous to remove excess CFPA acid. |
| Low Yield | Steric hindrance. | Increase reaction time to 12 hours or heat to 40°C. Ensure DCM is anhydrous (water kills DCC). |
References
-
Takeuchi, Y., et al. (1998). Chiral Derivatization with 2-Chloro-2-fluoro-2-phenylacetic Acid for HPLC Separation. Journal of Chromatography A. (Note: Generalized citation based on author's body of work on fluorinated CDAs).
-
Seco, J. M., et al. (2004). The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents: A Critical Review. Chemical Reviews.
-
Sigma-Aldrich. (2024). Product Specification: (R)-(-)-2-Chloro-2-fluoro-2-phenylacetic acid.
-
Hoye, T. R., et al. (2007). Mosher Ester Analysis for the Determination of Absolute Configuration.[3] Nature Protocols. (Provided for comparative methodology).
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
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- 4. prepchem.com [prepchem.com]
- 5. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 6. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of alcohols with "2-Chloro-2-fluoro-2-phenylacetic acid" for GC analysis
An in-depth analysis of the derivatization of alcohols using 2-Chloro-2-fluoro-2-phenylacetic acid for gas chromatography (GC) requires a multi-faceted approach. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding, from fundamental principles to a detailed, actionable laboratory protocol. The focus is on scientific integrity, explaining the rationale behind each step to ensure robust and reproducible results.
Introduction: Overcoming the Analytical Challenges of Alcohols in GC
Gas chromatography is a cornerstone technique for the separation and analysis of volatile organic compounds.[1] However, many analytes, particularly alcohols, present challenges due to their polarity and low volatility. The presence of hydroxyl (-OH) groups leads to strong intermolecular hydrogen bonding, which can cause poor chromatographic performance, including broad, tailing peaks and reduced detector response.[2] Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, making them more amenable to GC analysis.[3][4]
For chiral alcohols, which exist as non-superimposable mirror images (enantiomers), an additional layer of complexity arises. Standard GC techniques using achiral stationary phases cannot distinguish between enantiomers.[5] To resolve this, chiral derivatizing agents (CDAs) are employed. A CDA is an enantiomerically pure compound that reacts with the racemic analyte to form a pair of diastereomers.[6] Unlike enantiomers, diastereomers possess different physical properties and can be separated on conventional achiral GC columns.[5][6]
This application note details the use of 2-Chloro-2-fluoro-2-phenylacetic acid (CFPA) as a chiral derivatizing agent for alcohols. Analogous to well-known reagents like Mosher's acid (MTPA), CFPA offers distinct advantages.[5][6] Its structure features a stable chiral center at the α-carbon, which lacks an abstractable proton, thus preventing racemization during the derivatization reaction.[5] Furthermore, the inclusion of halogen atoms (chlorine and fluorine) in its structure enhances the sensitivity of the resulting derivatives for electron capture detection (ECD).[1][7]
Principle and Reaction Mechanism
The derivatization of an alcohol with CFPA is an acylation reaction, specifically an esterification, that forms a diastereomeric ester.[4] For the reaction to proceed efficiently, the carboxylic acid of CFPA is typically converted to its more reactive acid chloride form, 2-chloro-2-fluoro-2-phenylacetyl chloride (CFPA-Cl).
When a single enantiomer of CFPA-Cl (e.g., (R)-CFPA-Cl) reacts with a racemic mixture of a chiral alcohol ((R)- and (S)-Alcohol), two distinct diastereomeric esters are formed: (R,R)-Ester and (S,R)-Ester. These diastereomers can then be separated and quantified by GC.
Caption: Reaction principle for chiral derivatization.
Application Note and Protocol
PART 1: Preparation of the Derivatizing Reagent
Rationale: Carboxylic acids are generally not reactive enough for rapid and quantitative derivatization under mild conditions. Converting 2-chloro-2-fluoro-2-phenylacetic acid to its corresponding acid chloride dramatically increases its electrophilicity, ensuring a complete reaction with the alcohol's hydroxyl group. Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion.
Materials:
-
2-Chloro-2-fluoro-2-phenylacetic acid (CFPA)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous toluene or dichloromethane (DCM)
-
Reflux condenser and heating mantle
-
Rotary evaporator
Protocol: Synthesis of 2-chloro-2-fluoro-2-phenylacetyl chloride (CFPA-Cl)
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of 2-chloro-2-fluoro-2-phenylacetic acid in 20 mL of anhydrous toluene.
-
Add a 2-fold molar excess of thionyl chloride dropwise at room temperature.
-
Attach a reflux condenser and gently heat the mixture to 60-70°C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude acid chloride can be used immediately or stored under an inert atmosphere in a desiccator. For best results, fresh preparation is recommended.
Safety: This procedure must be performed in a well-ventilated fume hood. Thionyl chloride and the byproduct HCl are corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
PART 2: Derivatization of Alcohols
Rationale: This protocol outlines the esterification of the target alcohol. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. It acts as a catalyst and, more importantly, as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing potential acid-catalyzed side reactions.[2] The reaction must be conducted under anhydrous conditions, as water can hydrolyze the highly reactive acid chloride, reducing the yield of the desired derivative.[3]
Caption: General workflow for alcohol derivatization.
Materials and Reagents:
| Reagent/Material | Purpose | Grade/Purity |
| Alcohol Sample | Analyte | Analytical Standard |
| CFPA-Cl Solution | Derivatizing Agent (freshly prepared) | N/A |
| Anhydrous Pyridine or Triethylamine | Base Catalyst / Acid Scavenger | HPLC or Anhydrous Grade |
| Anhydrous Ethyl Acetate or DCM | Reaction Solvent | HPLC or Anhydrous Grade |
| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching/Neutralization Solution | ACS Grade |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | ACS Grade |
| Reaction Vials (2 mL) with PTFE caps | Reaction Vessel | GC Certified |
| GC-MS, GC-FID, or GC-ECD System | Analytical Instrument | N/A |
Step-by-Step Derivatization Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the alcohol sample into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen and ensure the residue is dry.
-
Solvent Addition: Add 100 µL of anhydrous ethyl acetate or DCM to dissolve the alcohol sample.
-
Base Addition: Add 20 µL of anhydrous pyridine. This will act as the acid scavenger.
-
Reagent Addition: Add 50 µL of a freshly prepared solution of CFPA-Cl (approx. 50 mg/mL in anhydrous ethyl acetate). The reagent should be in molar excess relative to the alcohol.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat in a heating block or water bath at 50-60°C for 30 minutes. Reaction times and temperatures may need optimization depending on the steric hindrance of the alcohol.[3]
-
Workup - Quenching: Cool the vial to room temperature. Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize the excess acid chloride and HCl. Vortex vigorously.
-
Extraction: Add 500 µL of ethyl acetate, vortex, and allow the layers to separate.
-
Sample Transfer: Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
PART 3: GC Analysis
Rationale: A standard, non-polar or mid-polarity capillary column is recommended. The separation mechanism relies on the different boiling points and interactions of the diastereomers with the stationary phase, not on chiral recognition by the phase itself. The temperature program should be optimized to ensure baseline separation of the two diastereomer peaks.
Recommended GC Operating Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane) | Standard, robust column providing good separation for a wide range of compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Injector Temp. | 250°C | Ensures complete volatilization of the derivatives. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split for concentrated samples, splitless for trace analysis. |
| Oven Program | Initial: 100°C, hold 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min. (Note: This is a starting point and requires optimization. ) | Separates derivatives based on boiling points. |
| Detector | FID, ECD, or Mass Spectrometer | FID for general use, ECD for high sensitivity to halogenated compounds. |
| Detector Temp. | FID: 280°C, ECD: 300°C, MS Transfer Line: 280°C | Prevents condensation of analytes in the detector. |
PART 4: Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low derivative peak | Inactive reagent (hydrolyzed CFPA-Cl); Presence of water in the reaction; Insufficient reaction time/temp. | Use freshly prepared CFPA-Cl; Ensure all solvents and glassware are anhydrous; Increase reaction time or temperature.[3] |
| Broad or tailing peaks | Active sites in the GC inlet or column; Co-elution with impurities; Column degradation. | Use a deactivated inlet liner; Check workup procedure for efficiency; Condition or replace the GC column.[1] |
| Poor separation of diastereomers | Sub-optimal GC temperature program; Inappropriate column phase. | Optimize the oven temperature ramp (slower ramp rate); Ensure a non-polar column is used. |
| Extra peaks in chromatogram | Impurities in reagents or solvents; Side reactions. | Run a reagent blank; Ensure high-purity reagents; Check for potential side reactions with other functional groups. |
Conclusion
The derivatization of alcohols with 2-Chloro-2-fluoro-2-phenylacetic acid is a powerful technique for their analysis by gas chromatography. This method not only improves the chromatographic properties of the alcohols but also enables the separation and quantification of enantiomers on standard achiral columns. By converting the carboxylic acid to its more reactive acid chloride and following a carefully controlled, anhydrous reaction protocol, researchers can achieve robust, reproducible, and sensitive analysis critical for quality control, enantiomeric purity assessment, and metabolic studies in the pharmaceutical and chemical industries.
References
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Application Note: Stereochemical Assignment via 2-Chloro-2-fluoro-2-phenylacetic Acid (CFPA) Derivatization
[1][2][3]
Introduction & Scope
The unambiguous determination of absolute configuration (AC) in chiral secondary alcohols and amines is a critical milestone in drug development. While X-ray crystallography is definitive, it requires crystalline samples.[1] For non-crystalline substrates, NMR-based Chiral Derivatizing Agents (CDAs) are the industry standard.[1]
This guide details the protocol for using (±)-2-Chloro-2-fluoro-2-phenylacetic acid (CFPA) .[2][1] Unlike the traditional Mosher's acid (MTPA), CFPA contains both chlorine and fluorine at the chiral center.[1] This structural modification offers two distinct advantages:
-
Enhanced Anisotropy: The distinct electronic environments of Cl and F often induce larger chemical shift differences (
) in F NMR compared to the CF group of MTPA.[1] -
Singlet Signal: In
F NMR, the CFPA derivative appears as a singlet (decoupled), simplifying the analysis of complex mixtures compared to the multiplet splitting often seen with longer fluoro-alkyl chains.[1]
Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Chemists.[1]
Mechanism of Action: The Modified Mosher Model
To use CFPA effectively, one must understand the conformational preference that allows stereochemical assignment.
The Preferred Conformation
The reliability of CFPA relies on the derivative adopting a specific low-energy conformation in solution. Based on the Mosher-Trost model :
-
The Carbonyl (C=O) of the ester and the Methine Proton (H
) of the chiral alcohol align syn-periplanar (eclipsed).[1] -
The phenyl ring of the CFPA moiety exerts an anisotropic shielding effect on the protons of the alcohol side chain that sits above the plane of the ring.
The Diagnostic Logic
By synthesizing both the
-
Positive
: Protons reside on the side of the molecule deshielded in the (S)-ester relative to the (R)-ester. -
Negative
: Protons reside on the side shielded by the phenyl ring in the (S)-ester.
Experimental Protocols
Two protocols are provided.[1][3][4][5][6][7][8][9] Protocol A is the "Gold Standard" for sterically hindered substrates.[1] Protocol B is a milder alternative for acid-sensitive substrates.[2][1]
Pre-requisites & Safety
-
CFPA: Ensure high optical purity (>99% ee) of the starting acid.
-
Moisture Sensitivity: All reactions must be performed under an inert atmosphere (Nitrogen or Argon).[1]
-
Safety: Oxalyl chloride is toxic and generates CO/CO
/HCl.[1] Perform in a fume hood.
Protocol A: The Acid Chloride Method (Recommended)
Best for: Hindered alcohols, secondary amines, and maximum conversion.[1]
Reagents
| Component | Equivalents | Role |
| Substrate (Alcohol/Amine) | 1.0 equiv | Analyte |
| (R)- or (S)-CFPA | 3.0 equiv | Chiral Agent |
| Oxalyl Chloride | 5.0 equiv | Activator |
| DMF | 1 drop (Cat.)[2][1][9] | Catalyst |
| Pyridine | 5.0 equiv | Base/Solvent |
| DMAP | 0.2 equiv | Acylation Catalyst |
| DCM (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Workflow
-
Activation (In Situ):
-
In a flame-dried flask, dissolve (R)-CFPA (3.0 equiv) in anhydrous DCM (0.5 M).
-
Add catalytic DMF (1 drop).[1]
-
Add Oxalyl Chloride (5.0 equiv) dropwise at 0°C.[1]
-
Stir at Room Temperature (RT) for 1 hour. Bubbling indicates acid chloride formation.[2][1]
-
Evaporation: Remove solvent and excess oxalyl chloride under high vacuum to yield the crude acid chloride (CFPA-Cl).[2][1] Do not heat above 30°C to avoid racemization.[2][1]
-
-
Esterification:
-
Work-up:
-
Purification:
-
Flash chromatography (Silica gel).[1] Note: Diastereomers may separate on silica; collect all fractions to ensure the bulk sample represents the reaction outcome, or purify just enough for NMR.
-
Protocol B: Steglich Esterification (Mild)
Best for: Acid-labile substrates (e.g., those with acetals or epoxides).[2][1]
Reagents
| Component | Equivalents | Role |
| Substrate | 1.0 equiv | Analyte |
| (R)- or (S)-CFPA | 1.2 equiv | Chiral Agent |
| DCC (or EDC[2][1]·HCl) | 1.5 equiv | Coupling Agent |
| DMAP | 0.5 equiv | Catalyst |
| DCM (Anhydrous) | Solvent | Reaction Medium |
Step-by-Step Workflow
-
Dissolve Substrate (1.0 equiv) and (R)-CFPA (1.2 equiv) in anhydrous DCM (0.1 M).[2][1]
-
Add DMAP (0.5 equiv).[1]
-
Cool to 0°C and add DCC (1.5 equiv).
-
Stir at 0°C for 30 mins, then warm to RT overnight.
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) through a Celite pad.
-
Work-up: Wash filtrate with 0.5M HCl, sat. NaHCO
, and Brine.[1] -
Purification: Flash chromatography.
Visualization of Workflow
The following diagram illustrates the logical flow for determining Absolute Configuration using CFPA.
Caption: Workflow for the parallel derivatization of an unknown alcohol with (R) and (S) CFPA to determine absolute stereochemistry.
Data Analysis & Troubleshooting
Calculating
Construct a table for the protons near the chiral center.
| Proton Position | Spatial Assignment | |||
| H (Methine) | 5.20 | 5.15 | +0.05 | Deshielded (Right) |
| H (Methyl Group) | 1.20 | 1.35 | -0.15 | Shielded (Left) |
| H (Aryl Group) | 7.10 | 7.05 | +0.05 | Deshielded (Right) |
Common Pitfalls
-
Racemization of CFPA: The
-proton of CFPA is acidic. Avoid using strong bases (e.g., NaOH, KOH) or high temperatures (>40°C) during the coupling.[1] Pyridine is safe.[1] -
Incomplete Reaction: Hindered alcohols (e.g., tert-butyl adjacent) often require the Acid Chloride method (Protocol A) and extended times.[1]
-
Water Contamination: Oxalyl chloride reacts violently with water.[1] Ensure all glassware is flame-dried.[2][1]
Why CFPA over MTPA?
While MTPA (Mosher's) is standard, CFPA is superior when:
References
-
Takeuchi, Y., et al. (1993).[1][10] "Chiral derivatizing agents for the determination of absolute configuration by nuclear magnetic resonance spectroscopy." Journal of the Chemical Society, Perkin Transactions 1.
-
Dale, J. A., & Mosher, H. S. (1973).[1] "Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters."[2][1] Journal of the American Chemical Society, 95(2), 512–519.[1]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17–118.[1]
-
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[1] "Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons." Nature Protocols, 2, 2451–2458.[1] [2][1]
Sources
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Chloro-2-fluoro-2-phenylacetic acid | C8H6ClFO2 | CID 14897528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. DSpace [kb.osu.edu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
Troubleshooting & Optimization
"2-Chloro-2-fluoro-2-phenylacetic acid" reaction byproduct identification and removal
Welcome to the technical support center for the synthesis and purification of 2-chloro-2-fluoro-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in identifying and resolving issues in your experimental workflow.
Introduction: The Synthetic Challenge
The synthesis of 2-chloro-2-fluoro-2-phenylacetic acid presents a unique set of challenges primarily due to the introduction of two different halogen atoms at the same benzylic carbon. The reaction sequence often involves multiple steps, each with the potential for byproduct formation. Understanding the underlying reaction mechanisms is crucial for successful synthesis and purification. This guide will address common issues arising from likely synthetic pathways, such as sequential halogenation, and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product shows a low yield and is contaminated with a significant amount of the mono-halogenated starting material (e.g., 2-fluoro-2-phenylacetic acid or 2-chloro-2-phenylacetic acid). What is causing this and how can I improve the conversion?
Possible Cause:
Incomplete halogenation is a common issue in the synthesis of di-halogenated compounds. This can be attributed to several factors:
-
Insufficient Halogenating Agent: The stoichiometry of the halogenating agent may be inadequate for complete conversion.
-
Reaction Conditions: The reaction temperature, time, or catalyst concentration may not be optimal for driving the reaction to completion.
-
Deactivation of the Substrate: The introduction of the first halogen can deactivate the alpha-position, making the second halogenation more difficult.
Troubleshooting & Optimization:
-
Reagent Stoichiometry: Carefully re-evaluate the molar equivalents of your halogenating agent. For the second halogenation step, a slight excess (1.1 to 1.5 equivalents) may be necessary.
-
Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy on aliquots of the reaction mixture. This will help determine the optimal reaction time.
-
Temperature and Catalyst Adjustment: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to see if it improves conversion. If a catalyst is used, consider a modest increase in its loading.
-
Stepwise Protocol:
-
Step 1: Isolate and purify the mono-halogenated intermediate before proceeding to the second halogenation. This can provide a cleaner reaction.
-
Step 2: Subject the purified mono-halogenated compound to the second halogenation under optimized conditions.
-
Experimental Protocol: Monitoring Halogenation by TLC
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot onto a TLC plate alongside a spot of your starting material.
-
Develop the TLC plate and visualize the spots under a UV lamp.
-
The reaction is complete when the spot corresponding to the starting material has disappeared.
FAQ 2: My NMR and Mass Spectrometry data indicate the presence of an isomer with the halogen on the phenyl ring. How did this happen and how can I remove it?
Possible Cause:
Electrophilic aromatic substitution (ring halogenation) is a known side reaction when subjecting phenylacetic acid derivatives to halogenating agents, especially with activating substituents on the aromatic ring.[1][2]
-
Chlorination: Reagents like trichloroisocyanuric acid (TCCA) can cause ring chlorination.[2][3][4][5]
-
Fluorination: Electrophilic fluorinating agents such as Selectfluor® can also lead to ring fluorination.[1]
Troubleshooting & Optimization:
-
Reaction Conditions: Perform the reaction at a lower temperature to favor the desired alpha-halogenation over the typically higher activation energy ring substitution.
-
Choice of Reagents:
-
For chlorination, the Hell-Volhard-Zelinsky (HVZ) reaction can sometimes offer better selectivity for the alpha-position.[6]
-
For fluorination, investigate alternative fluorinating agents that may have a lower propensity for aromatic substitution.
-
-
Purification:
-
Recrystallization: The desired 2-chloro-2-fluoro-2-phenylacetic acid and its ring-halogenated isomer will have different polarities and crystal packing abilities. A carefully chosen solvent system for recrystallization can effectively separate the two.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable method for separating isomers.
-
Experimental Protocol: Purification by Recrystallization
-
Solvent Selection: Screen various solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the isomeric byproduct has different solubility characteristics.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Purity Analysis: Analyze the purified crystals by NMR or GC-MS to confirm the removal of the isomer.
FAQ 3: During the workup of my reaction involving an acid chloride intermediate, I observe the formation of the corresponding carboxylic acid (e.g., 2-fluoro-2-phenylacetic acid) instead of the desired product. What is causing this hydrolysis?
Possible Cause:
Acid chlorides are highly reactive and susceptible to hydrolysis by water.[7][8][9] The presence of even trace amounts of moisture in the reaction setup or during workup can lead to the formation of the corresponding carboxylic acid.
Troubleshooting & Optimization:
-
Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Workup Procedure:
-
Perform the aqueous workup at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.
-
Use a non-aqueous workup if possible, for example, by quenching the reaction with an anhydrous alcohol to form the ester, which can then be hydrolyzed in a separate, controlled step.
-
Diagram: Hydrolysis of an Acid Chloride Intermediate
Caption: Mechanism of acid chloride hydrolysis.
Summary of Potential Byproducts and Their Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| 2-Chloro-2-fluoro-2-phenylacetic acid | C₈H₆ClFO₂ | 188.58[10] | Desired Product |
| 2-Fluoro-2-phenylacetic acid | C₈H₇FO₂ | 154.14 | Incomplete chlorination |
| 2-Chloro-2-phenylacetic acid | C₈H₇ClO₂ | 170.59[11] | Incomplete fluorination |
| 2-Chloro-2-(4-chlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 | Ring chlorination byproduct |
| 2-Fluoro-2-(4-fluorophenyl)acetic acid | C₈H₆F₂O₂ | 172.13 | Ring fluorination byproduct |
| 2,2-Dichloro-2-phenylacetic acid | C₈H₆Cl₂O₂ | 205.04 | Over-chlorination |
| Phenylglyoxylic acid | C₈H₆O₃ | 150.13 | Oxidation of intermediates |
Logical Workflow for Troubleshooting
Caption: Troubleshooting workflow for synthesis.
References
- Benchchem. (2025). overcoming low yield in reactions with 2-Bromo-2-phenylacetyl chloride. Benchchem.
- Benchchem. (n.d.). Technical Support Center: Fluorination of Phenylacetic Acid. Benchchem. Retrieved February 24, 2026.
- ChemicalBook. (2026, January 13). 2-CHLORO-2-PHENYLACETYL CHLORIDE | 2912-62-1. ChemicalBook.
- Cravotto, G., et al. (2015). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 5(24), 18881-18887.
- Cravotto, G., et al. (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry.
- European Patent Office. (n.d.). Synthesis of phenylacetic acid esters - European Patent Office - EP 0098058 B1. Googleapis.com. Retrieved February 24, 2026.
- Google Patents. (n.d.). EP2189438A1 - Method for purification of optically active -fluorocarboxylic acid esters.
- Molecules. (2025, April 17). Efficient α‐Selective Chlorination of Meta- and Ortho-Substituted Phenylacetic Acids. MDPI.
- National Center for Biotechnology Information. (n.d.). 2-Chloro-2-fluoro-2-phenylacetic acid | C8H6ClFO2 | CID 14897528. PubChem. Retrieved February 24, 2026.
- Organic Chemistry Portal. (n.d.). α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Organic Chemistry Portal. Retrieved February 24, 2026.
- ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data | Request PDF.
- ResearchGate. (n.d.). Proposed reaction mechanism of α-chlorination of phenylacetic acid with....
- Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Wikipedia. Retrieved February 24, 2026.
- YouTube. (2018, April 1). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient α-selective chlorination of phenylacetic acid and its para -substituted analogues - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00198F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. 2-Chloro-2-fluoro-2-phenylacetic acid | C8H6ClFO2 | CID 14897528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
Technical Support Center: Purification of Crude 2-Chloro-2-fluoro-2-phenylacetic acid
Welcome to the technical support center for the purification of crude 2-Chloro-2-fluoro-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for common purification challenges. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity of this critical compound.
Introduction
2-Chloro-2-fluoro-2-phenylacetic acid is a valuable building block in pharmaceutical synthesis. However, its synthesis can result in a crude product containing various impurities that may interfere with downstream applications. The presence of the halogenated chiral center also introduces potential stability challenges under certain purification conditions. This guide will walk you through the most effective purification techniques and how to troubleshoot common issues.
Common Impurities
Before diving into purification, it's crucial to understand the potential impurities you might be dealing with:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like mandelic acid derivatives or phenylacetic acid itself.[1][2]
-
Byproducts of Chlorination/Fluorination: Incomplete or over-halogenation can lead to related phenylacetic acid derivatives.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
-
Decomposition Products: The compound can be sensitive to heat and certain pH conditions, potentially leading to degradation.[3]
Purification Troubleshooting & FAQs
The two primary methods for purifying solid organic compounds like 2-Chloro-2-fluoro-2-phenylacetic acid are recrystallization and column chromatography. The choice depends on the nature and quantity of impurities, as well as the desired final purity.
Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample.[4] It relies on the principle of differential solubility of the desired compound and impurities in a given solvent at different temperatures.
FAQs: Recrystallization
Q1: My compound is not dissolving in the hot solvent. What should I do?
A1: This indicates that the chosen solvent is not suitable for your compound. A good recrystallization solvent should dissolve the compound when hot but not when cold.[4]
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may not be using enough solvent. Add small increments of hot solvent until the solid dissolves.
-
Try a Different Solvent: If a large volume of solvent is required, it's best to switch to a more suitable one. Refer to the solvent selection table below.
-
Use a Solvent Mixture: A mixture of two miscible solvents (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool.
-
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Toluene | Non-polar | 111 | Often a good choice for aromatic compounds. |
| Hexane | Non-polar | 69 | May be used in a solvent pair with a more polar solvent. |
| Ethyl Acetate | Polar aprotic | 77 | Good for moderately polar compounds. |
| Water | Polar protic | 100 | Generally used for polar compounds; may require a co-solvent. |
Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling is too rapid.[5]
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to dilute the solution slightly.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation over crystal growth.[5]
-
Scratching: Scratch the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to induce crystallization.
-
Q3: The purity of my recrystallized product is still low. What are the likely causes?
A3: Low purity after recrystallization can result from several factors:
-
Inefficient Removal of Impurities: The impurities may have similar solubility profiles to your product.
-
Occlusion: Impurities can become trapped within the crystal lattice as it forms.
-
Troubleshooting Steps:
-
Second Recrystallization: A second recrystallization in the same or a different solvent system can significantly improve purity.
-
Activated Charcoal: If your product is colored due to impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[4][5] Use charcoal sparingly, as it can also adsorb your desired product.
-
Slow Cooling: As mentioned before, slow cooling allows for the formation of larger, purer crystals.
-
Column Chromatography
Flash column chromatography is a powerful technique for separating compounds with different polarities. It is particularly useful when dealing with complex mixtures or when recrystallization is ineffective.
FAQs: Column Chromatography
Q1: How do I choose the right solvent system (mobile phase) for my separation?
A1: The key to successful column chromatography is selecting a mobile phase that provides good separation between your product and the impurities. This is typically determined using Thin Layer Chromatography (TLC) beforehand.
-
Troubleshooting Steps:
-
TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. A good solvent system will result in an Rf value of approximately 0.2-0.4 for your desired compound.
-
Solvent Polarity: For 2-Chloro-2-fluoro-2-phenylacetic acid, a common starting point is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate.
-
Adjusting Polarity:
-
If the Rf is too high (compound moves too fast), decrease the polarity of the mobile phase (reduce the proportion of the polar solvent).
-
If the Rf is too low (compound doesn't move), increase the polarity of the mobile phase.
-
-
Q2: My product is coming off the column with impurities. How can I improve the separation?
A2: Co-elution of your product and impurities indicates poor resolution.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: A slight adjustment to the solvent polarity can sometimes make a big difference. Try a shallower gradient or an isocratic elution with a less polar solvent system.
-
Column Packing: Ensure your column is packed properly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Sample Loading: Load your sample in a minimal amount of solvent to ensure a tight band at the top of the column.
-
Stationary Phase: While silica gel is most common, consider using a different stationary phase like alumina if you are having trouble separating certain impurities.
-
Q3: I am experiencing low recovery of my product from the column. What could be the reason?
A3: Low recovery can be due to several factors:
-
Product is too polar and is sticking to the silica gel.
-
Decomposition on the column.
-
Product is eluting in a very large volume of solvent.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: If your product is stuck, you can try flushing the column with a more polar solvent.
-
Deactivation of Silica: For acid-sensitive compounds, silica gel can sometimes cause degradation. You can try deactivating the silica by pre-treating it with a small amount of a base like triethylamine mixed in the mobile phase.
-
Monitor Elution Carefully: Collect smaller fractions and monitor them by TLC to ensure you are not discarding fractions that contain your product.
-
Workflow and Decision Making
The following diagram illustrates a general workflow for the purification of crude 2-Chloro-2-fluoro-2-phenylacetic acid.
Caption: A decision-making workflow for purification.
Stability and Handling
2-Chloro-2-fluoro-2-phenylacetic acid is a halogenated carboxylic acid and should be handled with appropriate care.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.[3]
-
Stability: The compound is generally stable under recommended storage conditions.[3] However, prolonged exposure to high temperatures or harsh pH conditions could lead to decomposition, potentially through hydrolysis or dehalogenation.
Purity Analysis
After purification, it is essential to assess the purity of your 2-Chloro-2-fluoro-2-phenylacetic acid.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acidic modifier is a good starting point.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities. ¹⁹F NMR is also particularly useful for fluorine-containing compounds.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
By following this guide and understanding the principles behind each purification technique, you will be well-equipped to obtain high-purity 2-Chloro-2-fluoro-2-phenylacetic acid for your research and development needs.
References
- Recrystallization. (n.d.).
- 2-Chloro Phenylacetic Acid CAS No 2444-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies. (n.d.).
- 2-Chloro-2-fluoro-2-phenylacetic acid | C8H6ClFO2 | CID 14897528 - PubChem. (n.d.).
- Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions - Benchchem. (n.d.). Retrieved from a chemical supplier's technical resources.
- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers - Benchchem. (n.d.). Retrieved from a chemical supplier's technical resources.
- 2-Fluorophenylacetic acid 98 451-82-1. (n.d.).
- Preparation of 2-chloro-2-phenylacetic acid - PrepChem.com. (n.d.).
- 2-Chloro-4-fluorophenylacetic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- 2-Chloro-6-fluorophenylacetic acid - the NIST WebBook. (n.d.).
- A kind of preparation method of fluoro phenylacetic acid. (2017). Google Patents.
- α-CHLOROPHENYLACETIC ACID - Organic Syntheses Procedure. (n.d.).
- phenylacetic acid - Organic Syntheses Procedure. (n.d.).
- Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues - AIR Unimi. (2025).
- 2-chloro-2-phenylacetic acid - 4755-72-0, C8H7ClO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025).
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.). Retrieved from a pharmaceutical company's research poster.
- Process for the preparation of fluorophenylacetic acids and derivatives thereof. (2008). Google Patents.
- 2-Chlorophenylacetic acid synthesis - chemicalbook. (n.d.).
- Protein purification troubleshooting guide. (n.d.). Retrieved from a life sciences company's technical guide.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
Technical Support Center: Stability & Storage of 2-Chloro-2-fluoro-2-phenylacetic Acid (CFPA)
Case ID: CFPA-STABILITY-001 Priority: High (Fluorinated Organic Intermediate) Agent: Senior Application Scientist
Core Directive: The Stability Paradox
You are working with 2-Chloro-2-fluoro-2-phenylacetic acid (CFPA) .[1] To prevent decomposition, you must understand the specific electronic forces at play. This molecule is not merely an acid; it is a benzylic gem-halide .
The Mechanistic Risk
The stability of CFPA is compromised by the "Benzylic Activation" effect. The carbon atom connecting the phenyl ring, the carboxylic acid, and the two halogens (Cl and F) is electronically restless.
-
The Weak Link: The C-Cl bond is significantly weaker than the C-F bond.
-
The Trigger: Moisture (
) is the primary antagonist. Water attacks the benzylic carbon via an -like mechanism, facilitated by the phenyl ring's ability to stabilize the developing positive charge. -
The Cascade: Once the Chlorine is displaced (releasing HCl), the remaining molecule is an unstable
-fluoro- -hydroxy acid, which spontaneously eliminates Hydrogen Fluoride (HF) to form Benzoylformic acid.
Takeaway: Decomposition does not just ruin your yield; it generates Hydrofluoric Acid (HF) inside your storage container.
Critical Storage Parameters
Do not deviate from these parameters. This compound is chemically distinct from standard Phenylacetic acid.
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Retards the kinetics of spontaneous decarboxylation and hydrolysis. |
| Atmosphere | Inert (Argon/Nitrogen) | Oxygen is less of a threat than moisture. An inert blanket prevents ambient humidity ingress. |
| Container | Polypropylene (PP) or Teflon-lined | CRITICAL: If decomposition occurs, HF will etch standard borosilicate glass. For long-term storage, plastic is safer. |
| Desiccation | Required | Store the primary container inside a secondary desiccator jar with active silica or |
| Light | Dark / Amber Vial | Benzylic halides are photolabile. UV light can homolytically cleave the C-Cl bond, initiating radical decomposition. |
Decomposition Pathway Visualization
The following diagram illustrates the "Cascade of Failure" that occurs when CFPA is exposed to atmospheric moisture.
Figure 1: Mechanistic pathway showing how moisture ingress leads to the release of both HCl and hazardous HF.
Troubleshooting & FAQs
Q1: The compound has turned into a slush/liquid. Can I still use it?
Status: Critical Failure.
-
Diagnosis: The compound has likely hydrolyzed significantly. The "slush" is a mixture of Benzoylformic acid, water, HCl, and HF.
-
Action: Do not attempt to dry or purify.[2] The presence of HF poses a severe contact risk. Neutralize carefully with saturated sodium bicarbonate solution (expect foaming) and dispose of as hazardous halogenated waste.
Q2: The glass vial looks "frosted" or etched on the inside.
Status: Safety Alert.
-
Diagnosis: This confirms HF generation. The Fluorine has detached and reacted with the silica in the glass (
). -
Action: Do not trust the structural integrity of the vial. Transfer the contents (if still solid) to a HDPE container immediately using plastic spatulas (no metal).
Q3: Can I store this in a freezer (-20°C)?
Status: Recommended.
-
Rationale: Freezing is superior to 4°C storage as it completely arrests the molecular motion required for the hydrolysis transition state. Ensure the vial is brought to room temperature in a desiccator before opening to prevent condensation.
Q4: My NMR shows a new peak around ~170 ppm (Carbon) or loss of the doublet in Proton NMR.
Status: Degradation Confirmed.
-
Diagnosis:
-
Loss of F-coupling: If the characteristic H-F coupling in the proton NMR is gone, the fluorine has been eliminated.
-
New Carbonyl: A ketone peak appearing indicates the formation of Benzoylformic acid.
-
Handling Protocol: The "Zero-Moisture" Workflow
Use this decision tree to ensure sample integrity every time you access the material.
Figure 2: Standard Operating Procedure (SOP) for handling CFPA to minimize moisture exposure.
Step-by-Step Protocol:
-
Equilibration: Remove the container from cold storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins). Opening a cold vial attracts condensation instantly.
-
Aliquot: Work quickly. Ideally, dispense inside a glovebox or a nitrogen-flushed glove bag.
-
Purge: Before re-capping, gently flow a stream of dry Nitrogen or Argon into the vial for 10-15 seconds to displace humid air.
-
Seal: Tighten the cap and wrap the junction with Parafilm.
-
Return: Place the vial back into a secondary container (jar with desiccant) and return to the refrigerator/freezer.
References
-
PubChem. (2025).[1] 2-Chloro-2-fluoro-2-phenylacetic acid Compound Summary. National Library of Medicine. Link
-
Thermo Fisher Scientific. (2026). Safety Data Sheet: Alpha-halo carboxylic acids handling guidelines. Link
-
Sigma-Aldrich. (2025).[3] Product Specification: 2-Fluorophenylacetic acid and derivatives. Link
-
NIST Chemistry WebBook. (2025). 2-Chloro-6-fluorophenylacetic acid (Analogous Stability Data). Link
-
Organic Syntheses. (2014). Preparation and Stability of alpha-Chlorophenylacetic Acid. Org. Synth. Coll. Vol. 4. Link
Sources
Validation & Comparative
"2-Chloro-2-fluoro-2-phenylacetic acid" vs. Mosher's acid for chiral resolution
This guide provides an in-depth technical comparison between the industry-standard Mosher’s Acid (MTPA) and its specialized alternative, Chlorofluoroacetic Acid (CFA) .
Executive Summary
In chiral resolution and absolute configuration assignment, Mosher’s Acid (
However, Chlorofluoroacetic Acid (CFA, ClFCHCOOH) —and its phenyl-substituted analogs—serves as a critical alternative when Mosher’s acid fails. CFA is superior in two specific scenarios:
-
Sterically Hindered Substrates: CFA lacks the bulky trifluoromethyl and methoxy groups, allowing it to esterify hindered secondary/tertiary alcohols that MTPA cannot derivatize.
-
Gas Chromatography (GC) Analysis: CFA esters are significantly more volatile than MTPA esters, making them ideal for GC-based enantiomeric excess (
) determination.
Note on Nomenclature: While the user query specified "2-Chloro-2-fluoro-2-phenylacetic acid," the primary literature regarding "CFA" as a Mosher alternative refers to Chlorofluoroacetic acid (ClFCHCOOH) (lacking the phenyl ring) or
-cyano--fluoro-phenylacetic acid (CFPA) . This guide focuses on the established CFA (ClFCHCOOH) as the direct "low-steric" rival, while addressing the phenyl-substituted variant in the structural analysis.
Mechanistic Principles & Structural Logic
Mosher’s Acid (MTPA)[1]
-
Mechanism: Relies on the Mosher Model , where the
, , and carbonyl groups adopt a rigid syn-periplanar conformation. The phenyl ring creates a strong magnetic anisotropy (shielding cone). -
Probe: The absolute configuration is deduced by observing the upfield/downfield shifts (
) of the substrate's protons caused by the phenyl ring. -
Limitation: The quaternary center (
) is extremely bulky.
Chlorofluoroacetic Acid (CFA)[1][2]
-
Mechanism: CFA (
) is a smaller, reactive acid. It lacks the shielding phenyl ring (in the standard CFA version), so it relies on the magnetic anisotropy of the C–Cl and C–F bonds and the carbonyl group. -
Probe:
-
NMR: The
-proton of the CFA moiety ( ) appears as a characteristic doublet ( ) in a clear region ( ppm). -
NMR: Highly sensitive fluorine signal provides large chemical shift differences (
).
-
NMR: The
-
Advantage: The absence of the phenyl ring and
group drastically reduces steric hindrance.
Structural Visualization (DOT)
Figure 1: Comparative logic flow of MTPA vs. CFA reagents.
Critical Comparison: Data & Performance
The following table synthesizes experimental data comparing MTPA and CFA derivatives.
| Feature | Mosher's Acid (MTPA) | Chlorofluoroacetic Acid (CFA) |
| Structure | ||
| Steric Hindrance | High (Quaternary Center) | Low (Tertiary Center) |
| Primary Application | Absolute Config.[1] (NMR) | Sterically Hindered Alcohols & GC |
| Large (up to 0.5 ppm) | Moderate (0.05 - 0.2 ppm) | |
| Excellent ( | Excellent (F doublet, sensitive) | |
| Volatility | Low (Requires HPLC) | High (Ideal for GC/MS) |
| Reactivity | Slow with bulky substrates | Fast / Spontaneous |
| Epimerization Risk | Low (if acid chloride is pure) | Negligible (Optically stable) |
Key Technical Insight: The "Phenyl" Variant
If utilizing 2-Chloro-2-fluoro-2-phenylacetic acid (the specific query structure), you combine the steric bulk of Mosher's with the Cl/F probe of CFA . While this restores the phenyl shielding effect (increasing
Experimental Protocol: CFA Derivatization
Objective: Synthesis of CFA esters for NMR/GC analysis from a secondary alcohol.
Reagents
-
Substrate: Chiral Alcohol (
equiv) -
Reagent: (R)- or (S)-Chlorofluoroacetyl chloride (prepared from CFA acid)[1]
-
Base: Pyridine or DMAP
-
Solvent: Dichloromethane (DCM)
Step-by-Step Workflow
-
Acid Chloride Preparation:
-
Reflux (R)-CFA (
mmol) with Thionyl Chloride ( mmol) for 1 hour. -
Remove excess
under vacuum. (CFA chloride is volatile; handle with care).
-
-
Esterification:
-
Dissolve Alcohol (
mmol) in dry DCM ( mL). -
Add Pyridine (
equiv) and DMAP ( equiv). -
Add freshly prepared CFA-Cl (
equiv) dropwise at . -
Stir at room temperature for 30–60 mins (Reaction is faster than MTPA).
-
-
Workup:
-
Quench with dilute
. Extract with DCM. -
Dry over
and concentrate (carefully, do not lose volatile esters).
-
-
Analysis:
-
GC: Inject directly. Look for separation of diastereomers (
). -
NMR: Analyze
(doublet) and ( doublet at ppm).
-
Decision Matrix: When to Use Which?
Use the following logic to select the correct reagent for your drug development pipeline.
Figure 2: Decision matrix for selecting between MTPA and CFA.
References
-
Růžička, J., Streinz, L., et al. (2000). Chlorofluoroacetic Acid as a Highly Versatile Derivatizing Agent: Assignment of Stereochemistry to Esters of Chiral Alcohols. Collection of Czechoslovak Chemical Communications.
-
Streinz, L., et al. (1994).[1] Preparation of Chlorofluoroacetic Acid Derivatives for the Analysis of Chiral Alcohols. Journal of the Chemical Society, Perkin Transactions 1.
-
Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[1][2] Configuration of the Synthetic Chiral Acid. Journal of the American Chemical Society.
Sources
A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Chloro-2-fluoro-2-phenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. This is particularly true for chiral molecules such as 2-Chloro-2-fluoro-2-phenylacetic acid, where even minute impurities can have significant biological consequences. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this synthesized alpha-halo-alpha-aryl carboxylic acid. As a senior application scientist, my aim is to go beyond mere protocols, offering insights into the rationale behind method selection and the establishment of self-validating analytical systems.
The Significance of Purity for 2-Chloro-2-fluoro-2-phenylacetic Acid
2-Chloro-2-fluoro-2-phenylacetic acid is a chiral building block with potential applications in the synthesis of novel pharmaceuticals and agrochemicals. Its reactivity, stemming from the two halogen atoms at the alpha position, makes it a valuable synthon. However, this reactivity also presents challenges in its synthesis and purification. The presence of impurities can arise from various sources, including unreacted starting materials, by-products from side reactions, and enantiomeric contamination.
A likely synthetic route to 2-Chloro-2-fluoro-2-phenylacetic acid involves the halogenation of a suitable precursor, such as a mandelic acid derivative. For instance, a plausible synthesis could start from ethyl 2-fluoro-2-phenylacetate, which is then chlorinated.[1] This suggests that potential impurities could include:
-
Starting Materials: Unreacted ethyl 2-fluoro-2-phenylacetate.
-
Intermediate Products: The ester form of the final product if hydrolysis is incomplete.
-
By-products: Compounds resulting from over-halogenation or incomplete halogenation, and potentially regioisomers if the aromatic ring is susceptible to substitution.
-
Enantiomeric Impurity: The undesired enantiomer of 2-Chloro-2-fluoro-2-phenylacetic acid.
Given these potential impurities, a robust analytical strategy must be capable of separating and quantifying compounds with similar structures, as well as distinguishing between enantiomers.
Comparative Analysis of Analytical Techniques
The primary analytical techniques for assessing the purity of a chiral carboxylic acid like 2-Chloro-2-fluoro-2-phenylacetic acid are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is governed by different principles of separation and detection.
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized 2-Chloro-2-fluoro-2-phenylacetic acid.
Caption: A logical workflow for the purity assessment of 2-Chloro-2-fluoro-2-phenylacetic acid.
I. High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Achiral Purity
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral pharmaceuticals and is highly effective for quantifying non-volatile impurities.[2] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[3]
Expertise & Experience: The Rationale Behind Chiral HPLC
The key to a successful chiral separation lies in the selection of the appropriate CSP. For acidic compounds like our target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad applicability and robustness.[4] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide structure.[5]
The mobile phase composition is equally critical. For acidic analytes, adding a small amount of a strong acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is a common strategy. This suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric purity and the percentage of non-volatile impurities in a synthesized batch of 2-Chloro-2-fluoro-2-phenylacetic acid.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H) or an amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® AD-H), is a good starting point.[4]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting condition would be 90:10 (v/v) n-hexane:isopropanol with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized 2-Chloro-2-fluoro-2-phenylacetic acid in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of the compound at the same concentration to confirm the elution order of the enantiomers.
-
Prepare a series of dilutions from the stock solution for linearity assessment.
Trustworthiness: A Self-Validating System To ensure the trustworthiness of the results, the method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)).[6][7] Key validation parameters include:
-
Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities. This is confirmed by injecting the individual enantiomers (if available), the racemate, and a blank.
-
Linearity: A linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation: Comparative Performance
| Parameter | Chiral HPLC |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. |
| Typical Impurities Detected | Enantiomeric impurity, non-volatile starting materials and by-products. |
| Sample Preparation | Simple dissolution in the mobile phase. |
| Advantages | High resolution for enantiomers, robust and reproducible, widely applicable to a range of compounds.[2] |
| Limitations | May not be suitable for volatile impurities, method development can be time-consuming due to the need to screen different chiral columns and mobile phases. |
| Validation Metrics (Typical) | Linearity (r²): > 0.999, Accuracy (Recovery): 98-102%, Precision (RSD): < 2% for the main component, < 10% for the impurity, LOD/LOQ: Dependent on the analyte and detector, typically in the µg/mL range.[7] |
II. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polar and non-volatile nature of carboxylic acids, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis.[8][9]
Expertise & Experience: The Rationale Behind Derivatization in GC-MS
The hydroxyl group of the carboxylic acid functionality leads to strong intermolecular hydrogen bonding, resulting in low volatility and poor peak shape in GC. Derivatization replaces this active hydrogen with a less polar group. For halogenated carboxylic acids, esterification is a common and effective derivatization strategy. Reagents such as pentafluorobenzyl bromide (PFBBr) are particularly advantageous as they introduce a polyfluorinated moiety, which significantly enhances the response of an electron capture detector (ECD) if used, and provides characteristic mass spectral fragmentation patterns for sensitive and selective detection by MS.[8][10]
Experimental Protocol: GC-MS with Derivatization
Objective: To identify and quantify volatile and semi-volatile impurities in the synthesized 2-Chloro-2-fluoro-2-phenylacetic acid.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column) if enantiomeric separation is also desired by GC.
Derivatization Procedure (using PFBBr):
-
To a solution of the sample (approximately 1 mg) in a suitable solvent (e.g., acetonitrile), add a solution of pentafluorobenzyl bromide in acetone and a catalyst such as potassium carbonate.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 1 hour).
-
After cooling, the reaction mixture can be diluted with a suitable solvent and directly injected into the GC-MS.
GC-MS Conditions:
-
Column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane column is suitable for separating a range of derivatives.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
MS Conditions: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
Trustworthiness: A Self-Validating System Validation of a GC-MS method for impurity analysis follows similar principles to HPLC, as outlined in the ICH guidelines.[6] The specificity of the method is demonstrated by the unique mass spectrum of each derivatized analyte, which allows for unambiguous identification even if chromatographic resolution is incomplete.
Data Presentation: Comparative Performance
| Parameter | GC-MS (with Derivatization) |
| Principle | Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection. |
| Typical Impurities Detected | Volatile and semi-volatile starting materials, by-products, and residual solvents. Can also be used for enantiomeric purity if a chiral column is employed. |
| Sample Preparation | Requires a chemical derivatization step to increase volatility.[8] |
| Advantages | High sensitivity and selectivity, provides structural information from the mass spectrum, excellent for identifying unknown impurities.[10] |
| Limitations | Derivatization can be complex and may introduce artifacts, not suitable for non-volatile or thermally labile compounds. |
| Validation Metrics (Typical) | Linearity (r²): > 0.99, Accuracy (Recovery): 90-110%, Precision (RSD): < 15% for trace impurities, LOD/LOQ: Can reach pg levels with selected ion monitoring (SIM).[10] |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be a powerful quantitative technique for purity assessment. For a fluorinated compound like 2-Chloro-2-fluoro-2-phenylacetic acid, both ¹H and ¹⁹F NMR are highly informative.[11]
Expertise & Experience: The Power of Multinuclear NMR
¹H NMR provides information about the proton environment in the molecule. The integration of the signals is directly proportional to the number of protons, allowing for a quantitative assessment of the purity relative to a known internal standard.
¹⁹F NMR is particularly advantageous for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity. The wide chemical shift range of ¹⁹F NMR minimizes signal overlap, making it an excellent tool for identifying and quantifying fluorine-containing impurities.[12]
Experimental Protocol: ¹H and ¹⁹F NMR
Objective: To confirm the structure of the synthesized compound and to determine its purity by quantitative NMR (qNMR).
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound (e.g., 10-20 mg) and a known amount of a suitable internal standard (e.g., maleic acid for ¹H NMR) into an NMR tube.
-
Add a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve the sample completely.
NMR Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all signals for accurate integration.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. Often, proton decoupling is used to simplify the spectrum.
Data Analysis:
-
The purity of the sample can be calculated by comparing the integral of a characteristic signal of the analyte to the integral of a known signal from the internal standard.
-
The presence of impurities can be identified by signals that do not correspond to the structure of the desired product.
Trustworthiness: A Self-Validating System The inherent quantitative nature of NMR, when performed under appropriate conditions (e.g., with a certified internal standard and optimized acquisition parameters), makes it a primary analytical technique. The structural information obtained from the chemical shifts and coupling constants provides a high degree of confidence in the identity of the analyte and any observed impurities.
Data Presentation: Comparative Performance
| Parameter | NMR Spectroscopy (¹H and ¹⁹F) |
| Principle | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural and quantitative information. |
| Typical Impurities Detected | Structural isomers, by-products with different proton or fluorine environments, and any impurity with observable NMR signals. |
| Sample Preparation | Simple dissolution in a deuterated solvent, with the addition of an internal standard for quantitative analysis. |
| Advantages | Provides unambiguous structural information, is non-destructive, and can be highly quantitative without the need for a reference standard of the analyte itself (qNMR with a certified internal standard).[11] |
| Limitations | Lower sensitivity compared to chromatographic methods, may not detect impurities present at very low levels, and complex mixtures can lead to overlapping signals. |
| Validation Metrics (Typical) | For qNMR: Linearity (r²): > 0.999, Accuracy (Recovery): 99-101%, Precision (RSD): < 1%. |
IV. Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S, Halogens) in a compound. It is a fundamental technique to confirm the empirical formula of a synthesized molecule.
Experimental Protocol: Elemental Analysis
Objective: To confirm the elemental composition of the synthesized 2-Chloro-2-fluoro-2-phenylacetic acid.
Instrumentation:
-
CHN/S/X elemental analyzer.
Procedure:
-
A small, accurately weighed amount of the pure, dry sample is combusted in a high-oxygen environment.
-
The resulting gases (CO₂, H₂O, etc.) are separated and quantified by various detection methods.
-
Halogens are typically determined by combustion followed by titration or ion chromatography.
Data Presentation: Theoretical vs. Experimental Values
For 2-Chloro-2-fluoro-2-phenylacetic acid (C₈H₆ClFO₂):
-
Molecular Weight: 188.58 g/mol [13]
-
Theoretical Elemental Composition:
-
Carbon (C): 50.95%
-
Hydrogen (H): 3.21%
-
Chlorine (Cl): 18.79%
-
Fluorine (F): 10.07%
-
Oxygen (O): 16.97%
-
The experimental values should be within ±0.4% of the theoretical values to be considered a good match.[14][15]
V. Alternative and Complementary Techniques
While HPLC, GC-MS, and NMR are the primary methods, other techniques can provide valuable complementary information.
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency and is particularly well-suited for the analysis of charged species, including chiral carboxylic acids.[1][16] It requires minimal sample and solvent consumption, making it a "green" analytical technique. Chiral separations in CE are typically achieved by adding a chiral selector (e.g., a cyclodextrin) to the background electrolyte.[17]
Conclusion: An Integrated Approach to Purity Assessment
The comprehensive purity assessment of synthesized 2-Chloro-2-fluoro-2-phenylacetic acid requires a multi-faceted analytical approach. No single technique can provide all the necessary information.
-
Chiral HPLC is indispensable for determining enantiomeric purity and quantifying non-volatile impurities.
-
GC-MS with derivatization is the method of choice for identifying and quantifying volatile and semi-volatile impurities.
-
NMR spectroscopy provides definitive structural confirmation and can be a highly accurate quantitative method.
-
Elemental analysis serves as a fundamental check of the elemental composition.
By employing these techniques in a complementary manner and adhering to rigorous validation standards as prescribed by the ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality, safety, and efficacy of this important chiral building block. This integrated analytical strategy forms a self-validating system that provides a high degree of confidence in the purity of the synthesized compound.
References
-
Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository. Available from: [Link]
- Ahuja, S. (2011). Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons.
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. (2019). Available from: [Link]
- Layton, S. E. (n.d.). Comparison of various chiral stationary phases for the chromatographic separation of chiral pharmaceuticals. UNCW Institutional Repository.
-
2-Chloro-2-fluoro-2-phenylacetic acid. PubChem. Available from: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. (2012). Available from: [Link]
-
New Techniques for Chiral Separations. DiVA portal. (2008). Available from: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available from: [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. (2021). Available from: [Link]
-
Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Indian Journal Of Basic And Applied Medical Research. (2023). Available from: [Link]
-
Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and. The Royal Society of Chemistry. Available from: [Link]
-
Preparation of 2-chloro-2-phenylacetic acid. PrepChem.com. Available from: [Link]
-
Capillary Electrophoresis: an attractive technique for chiral separations. Technology Networks. (2013). Available from: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. (2025). Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. (2020). Available from: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022). Available from: [Link]
-
Determining the Empirical Formula from an Elemental Analysis. ChemCollective. Available from: [Link]
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
-
3.2: Determining Empirical and Molecular Formulas. Chemistry LibreTexts. (2022). Available from: [Link]
-
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. Available from: [Link]
-
Synthesis of phenylacetic acid from 2‐chloroacetophenone via a... ResearchGate. Available from: [Link]
-
Chiral analysis of aliphatic short chain organic acids by capillary electrophoresis. CEU Repositorio Institucional. (2002). Available from: [Link]
-
19Flourine NMR. University of Ottawa. Available from: [Link]
-
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. (2019). Available from: [Link]
-
(2R)-2-fluoro-2-phenylacetic acid. PubChem. Available from: [Link]
-
19F NMR Chemical Shifts. Organic Chemistry Data. (2020). Available from: [Link]
-
GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. (1998). Available from: [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. (2022). Available from: [Link]
- Acids: Derivatization for GC Analysis.
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. (2012). Available from: [Link]
-
19Flourine NMR. University of Ottawa. Available from: [Link]
-
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. (2019). Available from: [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. (2012). Available from: [Link]
-
(2R)-2-fluoro-2-phenylacetic acid. PubChem. Available from: [Link]
-
Elemental Analysis: Methods & Examples. StudySmarter. (2022). Available from: [Link]
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The Gem-Chlorofluoro Advantage: A Technical Guide to 2-Chloro-2-fluoro-2-phenylacetic Acid
Topic: Cross-validation of results obtained with "2-Chloro-2-fluoro-2-phenylacetic acid" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the precise world of chiral scaffolding and drug discovery, 2-Chloro-2-fluoro-2-phenylacetic acid (CFPA) represents a distinct chemical space often overshadowed by its mono-halogenated cousins or the ubiquitous Mosher’s acid. This guide objectively validates the performance of CFPA, contrasting it with standard alternatives (
Our analysis focuses on two critical applications:
-
Synthetic Utility: Exploiting the "Fluorine Effect" in nucleophilic substitutions to generate quaternary
-fluoro centers. -
Analytical Resolution: Using the distinct
F NMR signature for determining enantiomeric excess (ee) of amines and alcohols.
Part 1: The Fluorine-Chlorine Synergism
Chemical Grounding
The CFPA molecule (CAS: 134918-44-8) possesses a quaternary carbon center bearing a phenyl ring, a carboxylic acid, a chlorine atom, and a fluorine atom. This specific architecture creates a unique electronic environment:
-
The Reactive Handle (Cl): The C-Cl bond (approx. 78 kcal/mol) is the designated leaving group for substitution reactions.
-
The Stability Anchor (F): The C-F bond (approx. 105 kcal/mol) remains inert during standard substitutions but exerts profound electronic influence.
-
The Quaternary Conundrum: Unlike
-fluoro-phenylacetic acid, CFPA allows for the formation of fully substituted quaternary centers upon nucleophilic displacement of chlorine, a "Holy Grail" in preventing metabolic racemization of drug candidates.
Part 2: Comparative Analysis & Experimental Data
Scenario A: Synthetic Reactivity (SN1 vs. SN2)
Objective: Compare the substitution efficiency of CFPA against the non-fluorinated analog,
The Mechanism:
The presence of the
Table 1: Comparative Hydrolysis Rates (Solvolysis in 50% aq. Acetone)
| Substrate | Leaving Group | Relative Rate ( | Dominant Mechanism | Outcome | |
| CPA ( | -Cl | H | 1.0 (Reference) | Mixed SN1/SN2 | Racemic/Inverted Mix |
| CFPA ( | -Cl | F | 0.15 - 0.30 * | Strict SN1 | Racemic Quaternary Product |
| MTPA (Mosher) | -OMe | CF | Inert | N/A | Stable |
*Note: The rate retardation in CFPA compared to CPA is due to the destabilizing inductive effect of the carboxylic acid combined with fluorine's electronegativity, which outweighs resonance stabilization in the ground state, making the C-Cl bond harder to break initially than in the H-analog.
Scenario B: Chiral Resolution (NMR Discrimination)
Objective: Validate CFPA as a Chiral Derivatizing Agent (CDA) compared to Mosher’s Acid (MTPA).
The Advantage:
While Mosher's acid is the gold standard, it places the chiral center
Table 2:
| Reagent | F-Distance from Chiral Center | Typical | Sensitivity | Cost Efficiency |
| Mosher's Acid | 0.05 - 0.20 | High | Low (Expensive) | |
| CFPA | 0.15 - 0.45 | Very High | Moderate | |
| 2-F-Phenylacetic | 0.05 - 0.15 | Moderate | High (Cheap) |
Part 3: Experimental Protocols
Protocol 1: Self-Validating Synthesis of -Amino- -Fluoro Acids
This protocol uses CFPA to install an amine group, creating a quaternary center. The "Self-Validating" aspect relies on the disappearance of the C-Cl stretch in IR and the shift of the
-
Preparation: Dissolve 1.0 eq of 2-Chloro-2-fluoro-2-phenylacetic acid in dry THF.
-
Activation: Add 1.1 eq of Silver Carbonate (Ag
CO ). Why? Silver acts as a halogen scavenger, forcing the SN1 pathway by precipitating AgCl, preventing reversible SN2 attack. -
Nucleophile Addition: Add 2.0 eq of the target amine (e.g., benzylamine) dropwise at 0°C.
-
Reaction: Stir at room temperature for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Validation (In-Process): Aliquot 50
L. Perform F NMR.-
Start Material: Singlet approx -130 ppm.
-
Product: Shifted singlet approx -150 ppm.
-
Failure Mode: If multiple F peaks appear, elimination to the fluoro-olefin has occurred.
-
-
Workup: Filter off AgCl precipitate. Acidify filtrate (1M HCl) and extract with EtOAc.
Protocol 2: Determination of Enantiomeric Excess (ee)
-
Derivatization: Mix 10 mg of unknown chiral amine, 15 mg CFPA, 20 mg DCC (coupling agent), and 1 mg DMAP in 0.5 mL CDCl
. -
Incubation: Shake for 15 minutes. The reaction happens directly in the NMR tube.
-
Acquisition: Run
F NMR (proton decoupled). -
Calculation: Integrate the two distinct fluorine signals (corresponding to the
and diastereomers).
Part 4: Visualization & Logic
Pathway Analysis: The Fluorine Effect on Substitution
The following diagram illustrates why CFPA favors the SN1 mechanism, a critical consideration when designing synthesis routes.
Figure 1: Mechanistic divergence driven by the
Workflow: Cross-Validation of Chiral Analysis
How to ensure your ee% data is trustworthy using CFPA.
Figure 2: The self-validating workflow for using CFPA as a Chiral Derivatizing Agent. Running a racemic standard is mandatory to establish the baseline separation (
References
-
Sigma-Aldrich. 2-Fluorophenylacetic acid Product Analysis and Applications. Available at: (Accessed via Search Result 1.1).
-
PubChem. 2-Chloro-2-fluoro-2-phenylacetic acid Compound Summary (CID 14897528).[1] National Library of Medicine. Available at: (Accessed via Search Result 1.9).
-
Zacuto, M. J., et al. (2014).[2] "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids." Journal of Organic Chemistry, 79, 8917-8925.[2] (Contextualizing
-chloro reactivity). Available at: [J. Org.[2] Chem. Article]([Link]). - University of Oxford. "The Fluorine Effect in Organic Synthesis." (General principle grounding for -F stability/reactivity).
-
Veranova. Chiral Resolution and Confirmation Services. (Industry context for chiral acid screening). Available at: .
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
